molecular formula C8H7BrF3NO B15230418 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B15230418
M. Wt: 270.05 g/mol
InChI Key: BUVGQHZTQXNABO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method involves the use of hydrobromic acid and xylene under reflux conditions to introduce the bromomethyl group . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a bromomethyl group.

    5-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar but lacks the methoxy group.

Uniqueness

5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups. The presence of the bromomethyl, methoxy, and trifluoromethyl groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

5-(bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-2-6(8(10,11)12)5(3-9)4-13-7/h2,4H,3H2,1H3

InChI Key

BUVGQHZTQXNABO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(F)(F)F)CBr

Origin of Product

United States

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